Basic violet 11

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

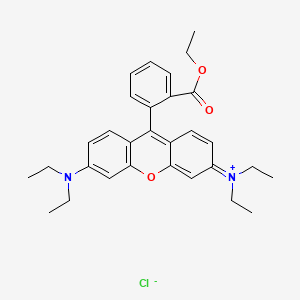

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

[6-(diethylamino)-9-(2-ethoxycarbonylphenyl)xanthen-3-ylidene]-diethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H35N2O3.ClH/c1-6-31(7-2)21-15-17-25-27(19-21)35-28-20-22(32(8-3)9-4)16-18-26(28)29(25)23-13-11-12-14-24(23)30(33)34-10-5;/h11-20H,6-10H2,1-5H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOKMUTMXUMSRKM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4C(=O)OCC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H35ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5051737 | |

| Record name | C.I.Basic Violet 11 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5051737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

507.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2390-63-8 | |

| Record name | Rhodamine 3B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2390-63-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. Basic Violet 11 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002390638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xanthylium, 3,6-bis(diethylamino)-9-[2-(ethoxycarbonyl)phenyl]-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I.Basic Violet 11 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5051737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-bis(diethylamino)-9-[2-(ethoxycarbonyl)phenyl]xanthylium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.486 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Chemical and Physical Properties of Basic Violet 11

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical and physical properties of Basic Violet 11, a synthetic dye belonging to the rhodamine family. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields who utilize this compound in their work. The guide details the properties of two common forms, "this compound" and "this compound:1," presents detailed experimental protocols for property determination, and includes a visualization of a common experimental workflow.

Chemical and Physical Properties

This compound is a cationic dye known for its vibrant reddish-violet color. It is essential to distinguish between the different forms of this dye, as variations in the counter-ion and ester group can lead to different CAS numbers and slightly altered properties. The tables below summarize the key chemical and physical data for "this compound" (often associated with the ethyl ester) and "this compound:1" (which can refer to the methyl ester or a zinc salt derivative).

Table 1: Chemical Properties of this compound and this compound:1

| Property | This compound | This compound:1 |

| Synonyms | Rhodamine 3B, C.I. 45175[1][2] | C.I. 45174, Basonyl Red 560 |

| CAS Number | 2390-63-8[1][2] | 73398-89-7 (tetrachlorozincate)[3], 39393-39-0 |

| Molecular Formula | C₃₀H₃₅ClN₂O₃[1][2] | C₂₉H₃₃Cl₄N₂O₃Zn⁻ (tetrachlorozincate)[3], C₂₉H₃₃ClN₂O₃ (chloride salt) |

| Molecular Weight | 507.06 g/mol [1][2] | 664.77 g/mol (tetrachlorozincate)[3], 493.04 g/mol (chloride salt) |

| IUPAC Name | [6-(diethylamino)-9-(2-ethoxycarbonylphenyl)xanthen-3-ylidene]-diethylazanium;chloride | [6-(diethylamino)-9-(2-methoxycarbonylphenyl)xanthen-3-ylidene]-diethylazanium,tetrachlorozinc(2-)[4] |

| Chemical Structure | Xanthene class[2] | Xanthene class |

Table 2: Physical Properties of this compound and this compound:1

| Property | This compound | This compound:1 |

| Appearance | Reddish-violet to magenta powder[1][5] | Greenish or red light purple powder |

| Melting Point | Not available | Approx. 242 °C (tetrachlorozincate)[3] |

| Boiling Point | 300 °C (at 101325 Pa)[6] | 696.06 °C (at 1 atm, tetrachlorozincate)[3] |

| Solubility in Water | Soluble, forms a palm red fluorescent light purple solution[2][7] | 22.1 g/L at 20 °C (pH 2.6, tetrachlorozincate)[3] |

| Solubility in Ethanol | Soluble, forms a scarlet fluorescent red solution[2][7] | Soluble |

| Density | 1.29 g/cm³ at 20 °C[6] | 1.31 g/cm³ at 20 °C (tetrachlorozincate)[3] |

| UV-Vis λmax | ~555 nm (as Rhodamine B isothiocyanate)[8] | Not specifically available, expected to be similar to this compound |

Experimental Protocols

This section provides detailed methodologies for determining key physical and chemical properties of this compound. These protocols are designed to be followed in a laboratory setting by trained professionals.

Determination of Melting Point (Capillary Method)

Objective: To determine the temperature range over which the solid dye transitions to a liquid.

Materials:

-

This compound sample

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (optional)

Procedure:

-

Sample Preparation: If the this compound sample consists of large crystals, gently grind a small amount to a fine powder using a mortar and pestle.

-

Capillary Tube Loading: Invert a capillary tube and press the open end into the powdered sample. A small amount of the dye will be forced into the tube. Tap the sealed end of the capillary tube gently on a hard surface to pack the sample down. Repeat until a packed column of 2-3 mm in height is achieved.

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

-

Heating: Set the heating rate to a rapid setting to quickly approximate the melting point. Once the approximate range is known, allow the apparatus to cool.

-

Accurate Determination: Prepare a new sample and set the heating rate to 1-2 °C per minute, starting from a temperature about 20 °C below the approximate melting point.

-

Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has melted (T2). The melting point is reported as the range T1-T2.

-

Replicates: Perform the measurement in triplicate to ensure accuracy.

Determination of Solubility (Flask Method)

Objective: To quantitatively determine the solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound sample

-

Solvent of interest (e.g., deionized water, ethanol)

-

Volumetric flasks with stoppers

-

Analytical balance

-

Shaking water bath or magnetic stirrer with temperature control

-

Centrifuge

-

UV-Vis spectrophotometer

-

Syringes and filters (0.45 µm)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a volumetric flask. The exact amount should be more than what is expected to dissolve.

-

Equilibration: Place the flask in a shaking water bath or on a magnetic stirrer at a constant temperature (e.g., 25 °C). Allow the solution to equilibrate for a set period (e.g., 24-48 hours) to ensure saturation.

-

Phase Separation: After equilibration, allow the solution to stand undisturbed for a few hours to let the excess solid settle. Centrifuge an aliquot of the suspension to further separate the undissolved solid.

-

Sample Preparation for Analysis: Carefully withdraw a known volume of the clear supernatant using a syringe and filter it through a 0.45 µm filter to remove any remaining solid particles.

-

Concentration Determination:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Measure the absorbance of the standard solutions and the filtered sample solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.

-

Create a calibration curve by plotting absorbance versus concentration for the standard solutions.

-

Determine the concentration of the saturated solution from the calibration curve.

-

-

Calculation: The solubility is expressed as the concentration of the saturated solution (e.g., in g/L or mg/mL).

Determination of UV-Visible Absorption Spectrum

Objective: To determine the wavelength of maximum absorbance (λmax) and the molar absorptivity of this compound.

Materials:

-

This compound sample

-

Spectroscopic grade solvent (e.g., ethanol)

-

Volumetric flasks and pipettes

-

Analytical balance

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Preparation of Stock Solution: Accurately weigh a small amount of this compound and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration.

-

Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to obtain a range of concentrations that will give absorbance readings between 0.1 and 1.0.

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up.

-

Blank Measurement: Fill a cuvette with the pure solvent and place it in the spectrophotometer. Run a baseline correction or "zero" the instrument with the solvent.

-

Sample Measurement:

-

Rinse a cuvette with a small amount of the most dilute working solution and then fill it.

-

Place the cuvette in the spectrophotometer and record the absorbance spectrum over a specified wavelength range (e.g., 400-700 nm).

-

Identify the wavelength of maximum absorbance (λmax).

-

Measure the absorbance of all working solutions at the determined λmax.

-

-

Data Analysis:

-

Plot a graph of absorbance versus concentration (Beer-Lambert plot).

-

The slope of the resulting straight line is the molar absorptivity (ε) if the path length of the cuvette is 1 cm and the concentration is in mol/L.

-

Experimental Workflow Visualization

This compound and its derivatives, such as Rhodamine B isothiocyanate (RBITC), are widely used as fluorescent labels in biological research. The following diagram illustrates a typical experimental workflow for indirect immunofluorescence, a technique used to visualize the localization of a specific protein within a cell.[9][10]

Caption: Indirect Immunofluorescence Workflow.

This guide provides a foundational understanding of the chemical and physical properties of this compound, along with practical experimental protocols. For specific applications, further optimization of these methods may be necessary. Researchers are encouraged to consult safety data sheets (SDS) for detailed handling and safety information.

References

- 1. sdinternational.com [sdinternational.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. CAS 73398-89-7 | this compound:1-Standard Group [std-fkm.com]

- 5. cncolorchem.com [cncolorchem.com]

- 6. 2390-63-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. China Biggest this compound Suppliers & Manufacturers & Factory - MSDS Sheet - Sinoever [dyestuffscn.com]

- 8. Page loading... [wap.guidechem.com]

- 9. usbio.net [usbio.net]

- 10. ibidi.com [ibidi.com]

Unveiling the Molecular Architecture of Basic Violet 11: A Technical Primer

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive elucidation of the molecular structure of Basic Violet 11 (C.I. 45175), a xanthene dye also known as Rhodamine 3B. This document will detail its chemical identity, physicochemical properties, synthesis, and spectroscopic characterization, offering valuable insights for its application in research and development.

Chemical Identity and Physicochemical Properties

This compound is a cationic dye belonging to the rhodamine family, characterized by a xanthene core. It is crucial to distinguish this compound (CAS 2390-63-8) from related compounds sometimes referred to as "this compound:1," which are often salts with different counter-ions and possess distinct CAS numbers. For the purpose of this guide, all data pertains to this compound with the chemical identifiers listed in the table below.

The compound presents as a reddish-violet powder and is known for its fluorescent properties.[1][2] Its solubility in polar solvents like water and ethanol is a key characteristic.[1][2][3]

Table 1: Chemical Identifiers and Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | [6-(diethylamino)-9-(2-ethoxycarbonylphenyl)xanthen-3-ylidene]-diethylazanium;chloride | |

| Synonyms | Rhodamine 3B, C.I. 45175 | [2][3] |

| CAS Number | 2390-63-8 | [2][3] |

| C.I. Number | 45175 | [3] |

| Molecular Formula | C30H35ClN2O3 | [2][3] |

| Molecular Weight | 507.06 g/mol | [3] |

| Appearance | Reddish-violet powder | [1][2] |

| Boiling Point | 300 °C (at 101325 Pa) | [1][4] |

| Density | 1.29 g/cm³ (at 20 °C) | [4] |

| Water Solubility | 26.6 g/L (at 20 °C) | [4] |

| Solubility | Soluble in ethanol, acetone, and butyl acetate. | [1] |

Molecular Structure

The molecular structure of this compound is based on a xanthene tricycle with two diethylamino groups at positions 3 and 6, which act as auxochromes, and an ethoxycarbonylphenyl group at position 9. The positive charge is delocalized across the conjugated system, and it is balanced by a chloride counter-ion.

Caption: Molecular structure of this compound.

Experimental Protocols

Synthesis of this compound

A common manufacturing method for this compound involves the esterification of C.I. Basic Violet 10 (Rhodamine B, C.I. 45170).[3][5]

Reaction Scheme:

Caption: Synthesis of this compound.

Detailed Protocol:

-

Reactants: C.I. Basic Violet 10 (Rhodamine B) and ethanol are the primary reactants. An inorganic acid, such as sulfuric acid, can be used as a catalyst.

-

Reaction Conditions: The reaction is typically carried out under pressure at a temperature of 160-170 °C.[3][5]

-

Procedure: a. C.I. Basic Violet 10 is mixed with an excess of ethanol in a pressure vessel. b. A catalytic amount of a strong inorganic acid is added. c. The vessel is sealed and heated to the specified temperature range for a sufficient period to allow for esterification. d. After the reaction is complete, the vessel is cooled, and the product is isolated.

-

Purification: The crude product may be purified by recrystallization from a suitable solvent to obtain this compound of high purity.

Spectroscopic Characterization

UV-Vis spectroscopy is used to determine the absorption characteristics of this compound in the visible region of the electromagnetic spectrum.

Experimental Workflow:

Caption: UV-Visible spectroscopy workflow.

Protocol:

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent, such as ethanol. A series of dilutions are then made to fall within the linear range of the instrument.

-

Measurement: a. The spectrophotometer is blanked using the pure solvent. b. The absorbance of each diluted solution is measured over a wavelength range of approximately 400 to 700 nm.

-

Data Analysis: The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum. For rhodamine dyes, this is typically in the green-yellow region of the spectrum.

IR spectroscopy is employed to identify the functional groups present in the this compound molecule.

Protocol:

-

Sample Preparation: A small amount of the solid this compound sample is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Measurement: The KBr pellet is placed in the sample holder of the spectrometer, and the IR spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.

-

Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups in the molecule, such as C-H, C=C, C-N, C=O, and C-O stretching and bending vibrations.

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed molecular structure of this compound by providing information about the chemical environment of the hydrogen and carbon atoms, respectively.

Protocol:

-

Sample Preparation: A few milligrams of this compound are dissolved in a suitable deuterated solvent (e.g., deuterated chloroform, CDCl₃, or dimethyl sulfoxide, DMSO-d₆) in an NMR tube.

-

Instrumentation: A high-field NMR spectrometer is used.

-

Measurement: Both ¹H and ¹³C NMR spectra are acquired.

-

Data Analysis: The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are analyzed to confirm the connectivity of atoms and the overall molecular structure.

Conclusion

This technical guide has provided a detailed overview of the molecular structure of this compound (CAS 2390-63-8). The information on its chemical identity, physicochemical properties, and detailed experimental protocols for its synthesis and characterization serves as a valuable resource for researchers and professionals working with this important xanthene dye. The provided data and methodologies will aid in the effective utilization and further investigation of this compound in various scientific and industrial applications.

References

- 1. images.thdstatic.com [images.thdstatic.com]

- 2. cncolorchem.com [cncolorchem.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. 2390-63-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Cas 2390-63-8,this compound | lookchem [lookchem.com]

A Technical Guide to the Synthesis and Manufacturing of Basic Violet 11

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and manufacturing methods for Basic Violet 11 (C.I. 45174), a xanthene dye with significant applications in various fields, including as a fluorescent probe and in the manufacturing of organic pigments. This document details the core chemical reactions, experimental protocols, and quantitative data pertinent to its production.

Introduction

This compound, also known as Rhodamine 3B, is a synthetic cationic dye characterized by its vibrant red-violet hue and fluorescent properties.[1] It belongs to the xanthene class of dyes and is structurally related to Rhodamine B (C.I. Basic Violet 10, C.I. 45170). The manufacturing process typically involves the synthesis of a Rhodamine B base followed by an esterification step. This guide will explore both traditional and modern synthetic approaches.

Core Synthesis Pathways

The production of this compound is primarily a two-stage process:

-

Synthesis of the Xanthene Core (Rhodamine B Base): This involves the condensation of a substituted aminophenol with an acid anhydride, typically phthalic anhydride.

-

Esterification: The resulting Rhodamine B is then esterified to yield this compound.

There are several variations in the specific reagents and conditions used in industrial manufacturing, which are detailed in the subsequent sections.

Traditional Synthesis of Rhodamine B Base

The conventional method for synthesizing the Rhodamine B base involves the reaction of 3-diethylaminophenol with phthalic anhydride.[2] This acid-catalyzed Friedel-Crafts reaction is a cornerstone of xanthene dye chemistry.[2]

Esterification to this compound

This compound is synthesized by the esterification of the carboxylic acid group of Rhodamine B (C.I. Basic Violet 10).[3][4][5] This can be achieved using various esterifying agents, such as methanol or dimethyl sulfate, often under pressure and at elevated temperatures.[3][4][5][6]

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis of this compound.

Protocol 1: Batch Synthesis of Rhodamine B Base

This protocol is based on a traditional batch process for producing the Rhodamine B base.

Materials:

-

3-diethylaminophenol

-

Phthalic anhydride

-

Sodium hydroxide (caustic soda)

-

Carbon dioxide or other inert gas

Procedure:

-

A stirred mixture of 10 parts by weight of 3-diethylaminophenol and 12 parts by weight of phthalic anhydride is heated to 175°C under an inert atmosphere (e.g., a blanket of carbon dioxide).

-

The reaction mixture is maintained at 170-175°C and stirred for 6-7 hours.

-

After the reaction is complete, the mixture is cooled to 40°C.

-

The cooled reaction mass is discharged into water, forming a slurry.

-

The pH of the slurry is adjusted to 12 by the addition of sodium hydroxide.

-

The insoluble Rhodamine B base is recovered by filtration.

-

The filter cake is washed with water and then dried.

Protocol 2: Continuous Flow Synthesis of Rhodamine B Derivatives

A more recent, solvent-free approach utilizes a continuous flow method with a mechanochemical approach.[7]

Apparatus:

-

Single screw reactor with a glass jacket

-

Polytetrafluoroethylene (PTFE) screw

Procedure:

-

3-dialkylamino phenols and phthalic anhydride derivatives are fed into the single screw reactor.[7]

-

The reactor is heated to 180°C.[7]

-

The reactants are processed through the reactor with a residence time of 10-12 minutes.[7]

-

The product is collected at the outlet of the reactor.

Protocol 3: Synthesis of this compound via Esterification

This protocol describes the esterification of the Rhodamine B base to form this compound.

Materials:

-

Rhodamine B base (color base)

-

Ethanol

-

Dimethyl sulfate (esterifying agent)

-

Magnesium oxide (catalyst)

-

Hydrochloric acid

-

Zinc chloride

Procedure:

-

The prepared Rhodamine B base is added to an ethanol solvent.[6]

-

Magnesium oxide is added as a catalyst, followed by the addition of dimethyl sulfate as the esterifying agent.[6]

-

The reaction is carried out under ordinary pressure.[6]

-

Upon completion of the reaction, the temperature is raised to distill off the ethanol until it is completely evaporated.[6]

-

Hydrochloric acid and zinc chloride are added to facilitate the primary crystallization of the product.[6]

-

The crystallized product is then baked to obtain the final dry product.[6]

Quantitative Data

The following tables summarize the quantitative data associated with the synthesis of this compound and its intermediates.

Table 1: Reaction Conditions and Yields for Rhodamine B Base Synthesis

| Synthesis Method | Reactants | Temperature (°C) | Time | Yield (%) | Reference |

| Batch Process | 3-diethylaminophenol, Phthalic anhydride | 170-175 | 6-7 hours | ~90 | |

| Continuous Flow | 3-dialkylamino phenols, Phthalic anhydride derivatives | 180 | 10-12 min | 70-84 | [7] |

Table 2: Molar Ratios and Yields for this compound Esterification

| Reactant | Molar Ratio (relative to color base) |

| Color Base | 1 |

| Dimethyl sulfate | 2.8 |

| Magnesium oxide | 0.66 |

| Ethanol | 9.62 |

| Zinc chloride | 0.95 |

| Hydrochloric acid | 13.94 |

| Product | Yield (%) |

| Dry Product | 95.1 |

| Elaborated Product | 92.3 |

| Data sourced from a patent describing a specific manufacturing process.[6] |

Diagrams

The following diagrams illustrate the key chemical transformations and experimental workflows in the synthesis of this compound.

Caption: Workflow for the batch synthesis of Rhodamine B Base.

Caption: Process flow for the esterification of Rhodamine B to this compound.

Purification

For applications requiring high purity, such as in food packaging, Basic Violet 1 may undergo further purification to remove impurities like Michler's ketone. A common method involves reacting the ketone impurity with a hydrazine derivative, such as 2,4-dinitrophenylhydrazine, to form an insoluble hydrazone which can then be removed by filtration.[8]

Conclusion

The synthesis of this compound is a well-established process rooted in xanthene dye chemistry. While traditional batch methods are prevalent, newer continuous flow technologies offer advantages in terms of reaction time and sustainability. The choice of synthetic route and purification methods will depend on the desired scale of production and the purity requirements for the intended application. This guide provides a foundational understanding of the key chemical transformations and experimental considerations for the manufacturing of this important dye.

References

- 1. Ranbar SR6010-1 this compound:1 | Application of Basic Dyes [ranbarr.com]

- 2. Synthesis of Rhodamines and Rosamines using 3,6-Difluoroxanthone as a Common Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. worlddyevariety.com [worlddyevariety.com]

- 4. worlddyevariety.com [worlddyevariety.com]

- 5. basicdye.com [basicdye.com]

- 6. CN1101431C - Preparation of alkali violet 11:1 - Google Patents [patents.google.com]

- 7. Making Rhodamine B Dyes Using a Continuous Flow Method - ChemistryViews [chemistryviews.org]

- 8. EP1192224B1 - Purification of aqueous dye solutions - Google Patents [patents.google.com]

Investigating the Mechanism of Action of Basic Violet 11 as a Fluorescent Stain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Basic Violet 11, a cationic dye of the xanthene class also known as Rhodamine 3B, is a fluorescent compound with applications in various industrial settings. While its use as a biological stain is not as extensively documented as that of its structural analogs like Rhodamine 123 and Rhodamine B, its physicochemical properties suggest a potential mechanism of action for fluorescently labeling specific cellular compartments, particularly mitochondria. This technical guide consolidates the available data on this compound and its related compounds to propose a mechanism of action, provide key quantitative data, and present detailed experimental protocols for its potential use in cellular imaging and analysis.

Introduction: The Rhodamine Family of Fluorescent Dyes

Rhodamine dyes are a class of highly fluorescent compounds widely used in biotechnology for applications such as fluorescence microscopy, flow cytometry, and fluorescence correlation spectroscopy. Their utility stems from their high quantum yields, photostability, and the ability to be chemically modified to target specific cellular structures.

This compound (Rhodamine 3B) is a member of this family. As a cationic molecule, it possesses a net positive charge at physiological pH. This characteristic is central to its proposed mechanism of action as a fluorescent stain for living cells.

Proposed Mechanism of Action

The primary proposed mechanism of action for this compound as a fluorescent stain in biological systems is its accumulation in mitochondria, driven by the mitochondrial membrane potential (ΔΨm).

-

Cationic Nature and Mitochondrial Accumulation: Healthy, respiring mitochondria maintain a significant negative electrochemical potential across their inner membrane, typically ranging from -150 to -180 mV (negative inside). This strong negative charge attracts positively charged molecules like the cationic this compound. The dye is actively sequestered from the cytoplasm into the mitochondrial matrix.[1]

-

Fluorescence and Detection: Once concentrated within the mitochondria, the dye emits a fluorescent signal upon excitation with an appropriate wavelength of light. This localized fluorescence allows for the visualization of mitochondrial morphology, distribution, and, importantly, their functional status.

-

Correlation with Mitochondrial Health: A decrease in mitochondrial membrane potential is an early indicator of cellular stress and apoptosis.[2] In cells undergoing apoptosis, the mitochondrial membrane potential collapses, leading to a reduced accumulation of the cationic dye and a subsequent decrease in mitochondrial fluorescence. This change in fluorescence intensity can be quantified to assess cell viability and the induction of apoptosis.[3][4]

Quantitative Data

While extensive quantitative data for this compound in a biological context is limited, the following table summarizes the available photophysical properties for Rhodamine 3B Perchlorate, a salt of this compound.

| Property | Value | Solvent | Reference |

| Excitation Maximum (λex) | 555 nm | Ethanol | [5] |

| Emission Maximum (λem) | 580 nm | Ethanol | [5] |

| Quantum Yield (Φ) | 0.51 | Ethanol | [5] |

| Fluorescence Lifetime (τ) | 2.4 ns | Ethanol | [5] |

| Molecular Formula | C30H35ClN2O3 | - | [6][7] |

| Molecular Weight | 507.06 g/mol | - | [6][7] |

| CAS Number | 2390-63-8 | - | [6][7] |

Experimental Protocols

The following are detailed protocols adapted from established methods for using rhodamine dyes for mitochondrial and cytoskeletal staining. Note: As there are no specific protocols for this compound in a biological context, these should be considered as starting points and may require optimization.

Staining Mitochondria in Live Cells

This protocol is based on the principles of using cationic rhodamine dyes like Rhodamine 123 to assess mitochondrial membrane potential.

Materials:

-

This compound (or a closely related rhodamine dye)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Cell culture medium

-

Adherent cells cultured on glass coverslips or in imaging dishes

-

Fluorescence microscope with appropriate filter sets (e.g., for TRITC or similar red-orange fluorophores)

Procedure:

-

Prepare a Stock Solution: Dissolve this compound in high-quality DMSO to make a 1-10 mM stock solution. Store the stock solution at -20°C, protected from light.

-

Prepare a Working Solution: On the day of the experiment, dilute the stock solution in warm (37°C) serum-free cell culture medium or PBS to a final working concentration of 1-20 µM. The optimal concentration should be determined empirically for each cell type.

-

Cell Staining:

-

Remove the culture medium from the cells.

-

Wash the cells once with warm PBS.

-

Add the pre-warmed working solution to the cells, ensuring the entire surface is covered.

-

Incubate the cells at 37°C in a CO2 incubator for 15-30 minutes, protected from light.

-

-

Washing:

-

Remove the staining solution.

-

Wash the cells two to three times with warm PBS or culture medium to remove unbound dye and reduce background fluorescence.[]

-

-

Imaging:

-

Immediately image the cells using a fluorescence microscope.

-

Use an appropriate filter set for rhodamine dyes (excitation ~540-570 nm, emission ~570-620 nm).[]

-

Acquire images of both healthy (control) cells and treated cells to compare mitochondrial fluorescence intensity.

-

Staining the Actin Cytoskeleton in Fixed Cells (Alternative Application)

This protocol is adapted from methods using rhodamine-phalloidin conjugates. While this compound itself does not bind to actin, this protocol illustrates how rhodamine dyes can be conjugated to biological probes for specific targeting.

Materials:

-

Rhodamine-conjugated phalloidin

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Bovine Serum Albumin (BSA)

-

Mounting medium with an anti-fade reagent

Procedure:

-

Cell Fixation:

-

Wash cells with PBS.

-

Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.

-

-

Permeabilization:

-

Wash the cells twice with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.

-

-

Blocking:

-

Wash the cells twice with PBS.

-

Block non-specific binding by incubating with 1% BSA in PBS for 30 minutes at room temperature.

-

-

Staining:

-

Dilute the rhodamine-phalloidin stock solution in 1% BSA in PBS to the recommended working concentration.

-

Incubate the cells with the staining solution for 20-60 minutes at room temperature, protected from light.

-

-

Washing:

-

Wash the cells three times with PBS.

-

-

Mounting and Imaging:

-

Mount the coverslip onto a microscope slide using an anti-fade mounting medium.

-

Image using a fluorescence microscope with the appropriate filter set.

-

Visualizations

Proposed Mechanism of Action Workflow

Caption: Proposed workflow for this compound mitochondrial staining.

Signaling Pathway: Mitochondrial Membrane Potential and Apoptosis

Caption: Role of ΔΨm in the intrinsic apoptotic pathway.

Conclusion

This compound, as a cationic rhodamine dye, holds potential as a fluorescent stain for visualizing mitochondria and assessing their functional state in living cells. While direct biological application data is scarce, the well-established mechanism of action of similar rhodamine dyes provides a strong theoretical framework for its use. The provided protocols and data serve as a foundation for researchers to explore the utility of this compound in their specific experimental systems. Further research is warranted to fully characterize its spectral properties in biological environments and to optimize staining protocols for various cell types and applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Mitochondrial Membrane Potential Detection Kit (Rhodamine 123) - TargetMol Chemicals Inc [bioscience.co.uk]

- 4. Assay for apoptosis using the mitochondrial probes, Rhodamine123 and 10-N-nonyl acridine orange - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. exciton.luxottica.com [exciton.luxottica.com]

- 6. worlddyevariety.com [worlddyevariety.com]

- 7. This compound-Basic Dyes-Qingdao Sanhuan Colorchem CO.,LTD [cncolorchem.com]

A Technical Guide to the Photophysical and Spectral Properties of Basic Violet 11

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basic Violet 11, also widely known by its synonym Rhodamine 3B, is a synthetic fluorescent dye belonging to the xanthene class.[1] Its vibrant color and strong fluorescence emission have led to its use in various applications, including as a colorant for paper, silk, and in the manufacturing of organic pigments.[1][2] In scientific research, its photophysical properties make it a valuable tool in fluorescence-based studies. This technical guide provides an in-depth overview of the core photophysical and spectral characteristics of this compound, detailed experimental protocols for their measurement, and visualizations of experimental workflows.

Core Photophysical and Spectral Data

The key photophysical and spectral parameters of this compound, primarily in ethanol as a solvent, are summarized in the tables below. These values are crucial for the effective application of this dye in quantitative fluorescence-based assays and imaging.

Table 1: Spectroscopic Properties of this compound in Ethanol

| Property | Value | Notes |

| Absorption Maximum (λabs) | 543 - 552 nm | The exact maximum can be influenced by solvent pH.[3] |

| Molar Extinction Coefficient (ε) | 106,000 cm⁻¹/M | At 542.8 nm.[4] |

| Emission Maximum (λem) | 563 - 577 nm | Dependent on the pH of the ethanolic solution.[3] |

| Appearance | Reddish-purple powder | |

| Solubility | Soluble in water and alcohol.[5] |

Table 2: Fluorescence Performance of this compound in Ethanol

| Property | Value | Notes |

| Fluorescence Quantum Yield (Φf) | 0.92 | Reported relative to a standard. Other reported values range from 0.49 to 1.0.[4][6] |

| Fluorescence Lifetime (τf) | 2.17 - 4.3 ns | The lifetime can be influenced by the specific solvent environment and temperature.[3][7] |

Experimental Protocols

Accurate determination of the photophysical properties of this compound requires standardized experimental procedures. The following sections detail the methodologies for measuring key spectral and fluorescence parameters.

UV-Visible Absorption Spectroscopy

This protocol outlines the measurement of the absorption spectrum and determination of the molar extinction coefficient.

Objective: To determine the wavelength of maximum absorbance (λabs) and the molar extinction coefficient (ε) of this compound in ethanol.

Materials:

-

This compound

-

Spectroscopic grade ethanol

-

Calibrated UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in ethanol with a precisely known concentration (e.g., 10⁻³ M).

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations that result in absorbance values between 0.1 and 1.0 at the expected absorption maximum.

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up. Set the wavelength range to scan from 400 nm to 700 nm.

-

Blank Measurement: Fill a quartz cuvette with the solvent (ethanol) and place it in the spectrophotometer. Record a baseline spectrum to correct for solvent absorption.

-

Sample Measurement: Record the absorption spectrum for each of the diluted solutions of this compound.

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λabs).

-

Using the Beer-Lambert law (A = εcl), plot absorbance at λabs versus concentration.

-

The molar extinction coefficient (ε) is determined from the slope of the resulting linear fit.

-

Visualization of Experimental Workflow:

References

The Influence of Solvent Environments on the Spectroscopic Behavior of Basic Violet 11: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basic Violet 11, a cationic dye also widely known as Rhodamine 123, is a fluorescent probe with significant applications in biomedical research, particularly in the fields of cell biology and drug development. Its utility is intrinsically linked to its photophysical properties, which are highly sensitive to the surrounding molecular environment. This technical guide provides a comprehensive analysis of the absorption and emission spectra of this compound in a variety of solvents, a phenomenon known as solvatochromism. Understanding these solvent-dependent spectral shifts is crucial for the accurate interpretation of experimental data and for the optimization of assays involving this versatile fluorophore.

The interaction between a solute and the surrounding solvent molecules can alter the energy levels of the solute's ground and excited states.[1] This energy modulation manifests as shifts in the absorption and emission maxima, as well as changes in the molar absorptivity and fluorescence quantum yield.[2][3] For drug development professionals, characterizing these effects is paramount for standardizing fluorescence-based assays and for understanding the local environment of the dye within biological systems.

Data Presentation: Photophysical Properties of this compound in Various Solvents

The following table summarizes the key photophysical parameters of this compound in a range of solvents with varying polarities. This data has been compiled from various scientific sources to provide a comparative overview.

| Solvent | Dielectric Constant (ε) | Absorption Max (λabs) [nm] | Molar Absorptivity (ε) [M-1cm-1] | Emission Max (λem) [nm] | Stokes Shift [nm] | Quantum Yield (Φ) |

| Ethanol | 24.55 | 511[4] | 85,200 at 511.8 nm[5] | 534[4] | 23 | 0.90[5][6] |

| Methanol | 32.7 | 505 | 97,000 at 505 nm | 534 | 29 | - |

| 1% Methanol in HBSS | - | 505 | - | 525 | 20 | - |

| Propanol | 20.1 | - | - | - | - | - |

| Butanol | 17.5 | - | - | - | - | - |

| Nonanol | - | - | - | - | - | - |

| Decanol | - | - | - | - | - | - |

| Water | 80.1 | - | - | - | - | - |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 507[1] | - | 529[1] | 22 | - |

| Acetonitrile | 37.5 | - | - | - | - | - |

| Chloroform | 4.81 | - | - | - | - | - |

Note: Data for propanol, butanol, nonanol, decanol, water, acetonitrile, and chloroform were not quantitatively available in the searched literature and represent areas for further experimental investigation.

Experimental Protocols

The following methodologies provide a framework for the accurate determination of the absorption and emission spectra of this compound.

Preparation of Stock and Working Solutions

-

Stock Solution: Prepare a stock solution of this compound in a high-purity solvent (e.g., spectroscopic grade ethanol or DMSO) at a concentration of 1-5 mM. Store this solution in the dark at 4°C to minimize degradation.

-

Working Solutions: Prepare working solutions by diluting the stock solution with the desired solvent to a final concentration suitable for spectroscopic analysis. For absorption measurements, the concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the absorption maximum to ensure linearity. For fluorescence measurements, a lower concentration is typically required to avoid inner filter effects, with an absorbance of less than 0.1 at the excitation wavelength being ideal.[5]

Absorption Spectroscopy

-

Instrumentation: A dual-beam UV-Visible spectrophotometer is recommended for accurate measurements.

-

Parameters:

-

Wavelength Range: Scan a suitable wavelength range, for example, from 300 nm to 700 nm, to capture the full absorption spectrum.

-

Slit Width: Use a narrow slit width (e.g., 1.0 nm) to ensure high spectral resolution.[5]

-

Scan Rate: A moderate scan rate (e.g., 100-200 nm/min) is typically sufficient.[5]

-

Blank Correction: Use the solvent in which the dye is dissolved as a blank to correct for any background absorbance.

-

-

Data Analysis: The wavelength of maximum absorbance (λabs) is determined from the peak of the absorption spectrum. The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Fluorescence Spectroscopy

-

Instrumentation: A spectrofluorometer equipped with a corrected emission channel is necessary for accurate emission spectra.

-

Parameters:

-

Excitation Wavelength (λex): Excite the sample at or near its absorption maximum (λabs) in the respective solvent.

-

Emission Wavelength Range: Scan a wavelength range that covers the expected emission, for example, from the excitation wavelength +10 nm to 800 nm.

-

Slit Widths: Use appropriate excitation and emission slit widths (e.g., 2-5 nm) to balance signal intensity and spectral resolution.[5]

-

Integration Time: An integration time of 1-2 seconds per data point is common.[5]

-

Blank Correction: Subtract the emission spectrum of the pure solvent to remove any background fluorescence or Raman scattering.

-

-

Data Analysis: The wavelength of maximum emission (λem) is identified from the peak of the corrected emission spectrum. The Stokes shift is calculated as the difference between λem and λabs.

Quantum Yield Determination

-

Relative Method: The fluorescence quantum yield (Φ) is often determined relative to a well-characterized standard with a known quantum yield in the same solvent or a solvent of similar refractive index. Rhodamine 6G in ethanol (Φ = 0.95) is a common standard for this spectral region.

-

Procedure:

-

Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard.

-

The quantum yield of the sample (Φs) is calculated using the following equation: Φs = Φr * (Is / Ir) * (Ar / As) * (ns2 / nr2) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 's' and 'r' refer to the sample and the reference standard, respectively.

-

Visualizations

Experimental Workflow for Spectral Analysis

Caption: Workflow for Spectroscopic Analysis.

Logical Relationship of Solvatochromism

Caption: Solvent Polarity and Spectral Shifts.

References

The Dawn of Synthetic Color: A Technical Guide to the Basic Violet Dye Class

A comprehensive overview of the historical discovery, synthesis, and biological interactions of the foundational basic violet dyes, tailored for researchers, scientists, and drug development professionals.

A Serendipitous Breakthrough: The Dawn of the Synthetic Dye Industry

The story of the basic violet dye class, and indeed the entire synthetic dye industry, begins with a fortuitous accident in 1856. The English chemist William Henry Perkin, then only 18 years old, was attempting to synthesize the anti-malarial drug quinine in his home laboratory.[1][2][3] His endeavor, under the challenge of his professor August Wilhelm von Hofmann, involved the oxidation of aniline derived from coal tar.[2][3][4]

The experiment, using potassium dichromate to oxidize aniline, initially yielded a disappointing black sludge.[2][4] However, during the cleaning of his flask with alcohol, Perkin observed a brilliant purple solution.[2][4] This serendipitous discovery was not quinine, but a novel synthetic dye he named "aniline purple," later to be known as mauveine.[1][2][4] Recognizing its potential, Perkin patented his discovery, and by 1857, he had opened a factory to mass-produce the world's first synthetic dye, forever changing the landscape of chemistry and industry.[1][3] This pivotal moment marked the birth of the synthetic chemical industry, transforming a waste product of coal gas production into a vibrant source of color.[2]

The Triarylmethane Core: Chemical Properties of Basic Violet Dyes

The majority of basic violet dyes belong to the triarylmethane class of compounds, characterized by a central carbon atom bonded to three aromatic rings.[5] These dyes are intensely colored due to the extensive delocalization of electrons across their conjugated π-systems.[5] As basic dyes, they possess cationic properties, typically conferred by the presence of amino groups, which allows them to readily stain acidic or negatively charged substrates.[6]

Physicochemical Properties

The specific properties of basic violet dyes vary depending on the nature and number of substituent groups on the aromatic rings. Key physicochemical parameters are summarized in the table below.

| Dye Name (C.I. Name) | Molecular Formula | Molecular Weight ( g/mol ) | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Solubility | Melting Point (°C) |

| Methyl Violet (Basic Violet 1) | C₂₄H₂₈ClN₃ | 393.96 | 584-590 | ~87,000 | Soluble in water and ethanol, insoluble in ether.[7] | 137[7] |

| Crystal Violet (Basic Violet 3) | C₂₅H₃₀ClN₃ | 407.98 | 590 | 87,000 | Soluble in water and ethanol. | 205 (decomposes)[8] |

| Fuchsine (Basic Violet 14) | C₂₀H₂₀ClN₃ | 337.85 | 540-542 (in ethanol) | Not specified | Slightly soluble in water.[2] | >200 (decomposes)[9] |

Synthesis of Key Basic Violet Dyes: Experimental Protocols

The synthesis of basic violet dyes typically involves the oxidative condensation of aniline and its derivatives. The following section provides detailed methodologies for the preparation of three seminal dyes from this class.

Synthesis of Methyl Violet (Basic Violet 1)

Methyl Violet is a mixture of tetra-, penta-, and hexamethylated pararosanilines.[10] A common industrial synthesis involves the oxidation of N,N-dimethylaniline.

Experimental Protocol:

-

Reaction Mixture Preparation: In a closed iron vessel equipped with a stirrer, a mixture of finely ground copper sulfate (12 kg, hydrated) and dried sodium chloride (190 kg) is prepared.[3]

-

Addition of Reactants: To this mixture, a solution of phenol (8 kg) in water (1 L) is added with constant stirring, followed by the gradual addition of N,N-dimethylaniline (20 kg).[3]

-

Oxidation: The reaction mixture is heated to and maintained at 57-60°C with continuous stirring. The oxidation is driven by the in-situ formation of cupric chloride from copper sulfate and sodium chloride, which is subsequently reduced to cuprous chloride.[3]

-

Formation of the Leuco Base: The initial oxidation of a methyl group on dimethylaniline forms formaldehyde, which then condenses with other aniline molecules to form a colorless leuco base.[11]

-

Further Oxidation and Dye Formation: The leuco base is further oxidized in the presence of excess dimethylaniline to form the colored Methyl Violet dye.[11]

-

Isolation and Purification: The dye is isolated by precipitating the copper as copper sulfide. The mother liquor is decanted, and the dye is extracted from the residue with hot water. The Methyl Violet is then salted out from the extraction liquors and separated.[11]

Synthesis of Crystal Violet (Basic Violet 3)

Crystal Violet, or hexamethylpararosaniline chloride, can be synthesized through various routes. One common laboratory method involves the reaction of N,N-dimethylaniline with carbon tetrachloride in the presence of a catalyst.

Experimental Protocol:

-

Reaction Setup: To a reaction vessel, add aluminum chloride (5 g, 0.037 mol) and carbon tetrachloride (15.3 g, 0.1 mol). Heat the mixture to 70°C. 2[12]. Addition of Aniline: Slowly add N,N-dimethylaniline (36.3 g, 0.3 mol) to the heated mixture with continuous stirring. 3[12]. Reaction: Maintain the reaction mixture at 70-80°C for an additional 15 minutes, ensuring the total reaction time does not exceed 30 minutes. 4[12]. Quenching and Extraction: Pour the reaction mixture onto crushed ice (40 g). The Crystal Violet will partition into the aqueous layer. Wash the organic layer with water until it is no longer blue. 5[12]. Purification: Remove any remaining reactants from the aqueous layer by washing with ether. Precipitate the aluminum salts as aluminum hydroxide by adding sodium bicarbonate. 6[12]. Isolation: Boil the solution to dryness. Redissolve the Crystal Violet in ethanol, filter, and recrystallize by adding ether to obtain gold-green crystals.

[12]Synthesis Workflow for Crystal Violet

Caption: Laboratory synthesis of Crystal Violet.

Synthesis of Fuchsine (Basic Violet 14)

Fuchsine, also known as rosaniline hydrochloride, is a magenta dye. It is a mixture of pararosaniline and its methylated derivatives. A traditional synthesis method involves the reaction of aniline and toluidines with an oxidizing agent.

Experimental Protocol:

-

Reactant Mixture: Prepare a mixture of aniline, o-toluidine, and p-toluidine hydrochlorides. 2[1]. Oxidative Condensation: Heat the mixture in the presence of an oxidizing agent such as nitrobenzene. The reaction is catalyzed by iron and zinc chloride. 3[4]. Alternative Oxidation: Historically, arsenic acid was used as the oxidizing agent, with the reaction carried out at 150-180°C. 4[4]. Isolation: The crude dye is isolated from the reaction mixture.

-

Purification: The dye can be purified by recrystallization.

Synthesis Workflow for Fuchsine

Caption: General synthesis of Fuchsine.

Biological Interactions and Signaling Pathways

While initially developed for their coloring properties, the biological activity of basic violet dyes has garnered significant interest, particularly in the context of drug development. Their cationic nature facilitates interaction with negatively charged biological macromolecules such as DNA and proteins, leading to a range of cellular effects.

[13]#### 4.1. Mitochondrial Effects

Several triarylmethane dyes, including Crystal Violet, have been shown to accumulate in the mitochondria of living cells, a phenomenon that is more pronounced in tumor cells due to their higher mitochondrial membrane potential. T[14][15]his selective accumulation has led to investigations into their potential as photosensitizers in photodynamic therapy for cancer. T[16][17]hese dyes can induce mitochondrial permeability transition, leading to the dissipation of the mitochondrial membrane potential and subsequent respiratory inhibition.

[18]#### 4.2. Modulation of the NF-κB Signaling Pathway

Gentian Violet, a mixture of methylated pararosaniline dyes including Crystal Violet, has been identified as an inhibitor of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. T[19]he NF-κB pathway is a crucial regulator of immune and inflammatory responses, and its dysregulation is implicated in various diseases, including cancer and inflammatory disorders.

[20][21]Gentian Violet suppresses the activation of NF-κB, which is required for the differentiation and function of bone-resorbing osteoclasts. C[19]onversely, by inhibiting NF-κB, which is inhibitory to osteoblast differentiation, Gentian Violet can promote the formation of bone-building osteoblasts. T[19]his dual action suggests a potential therapeutic role for such dyes in modulating bone turnover and treating diseases like osteoporosis.

[19]Simplified NF-κB Signaling Pathway and Inhibition by Gentian Violet

References

- 1. benchchem.com [benchchem.com]

- 2. C.I. BASIC VIOLET 14 | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. dalspaceb.library.dal.ca [dalspaceb.library.dal.ca]

- 4. Basic Violet 14 - Basic magenta - Basic Fuchsine from Emperor Chem [emperordye.com]

- 5. PhotochemCAD | Crystal Violet [photochemcad.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. cameo.mfa.org [cameo.mfa.org]

- 8. Crystal Violet - CAS-Number 548-62-9 - Order from Chemodex [chemodex.com]

- 9. Fuchsin - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Methyl violet - Wikipedia [en.wikipedia.org]

- 11. US2816900A - Preparation of methyl violet - Google Patents [patents.google.com]

- 12. mdpi.com [mdpi.com]

- 13. stainsfile.com [stainsfile.com]

- 14. Effect of molecular structure on the performance of triarylmethane dyes as therapeutic agents for photochemical purging of autologous bone marrow grafts from residual tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effect of molecular structure on the selective phototoxicity of triarylmethane dyes towards tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Effect of dye aggregation on triarylmethane-mediated photoinduced damage of hexokinase and DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Suppression of NF-κB Activation By Gentian Violet Promotes Osteoblastogenesis and Suppresses Osteoclastogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The NF-κB activation pathways, emerging molecular targets for cancer prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 21. youtube.com [youtube.com]

An In-depth Technical Guide to the Determination of the Fluorescence Quantum Yield of Basic Violet 11

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive protocol for determining the fluorescence quantum yield (Φ) of Basic Violet 11. The methodology described herein utilizes the comparative method, a robust and widely accepted technique that involves referencing a standard with a known quantum yield. For the purposes of this guide, Rhodamine B will be used as the reference standard.

The fluorescence quantum yield is a critical photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to photons absorbed. An accurate determination of this value is essential for the characterization of fluorescent compounds used in various research and development applications, including cellular imaging, bio-sensing, and drug delivery systems.

Core Principles

The comparative method for determining the fluorescence quantum yield is based on the principle that for dilute solutions with identical absorbance at the same excitation wavelength, the ratio of the integrated fluorescence intensities is equal to the ratio of their quantum yields. The relationship is described by the following equation:

ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)

Where:

-

Φ is the fluorescence quantum yield.

-

Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.

-

η is the refractive index of the solvent.

-

The subscripts X and ST denote the unknown sample (this compound) and the standard (Rhodamine B), respectively.

Experimental Protocols

This section details the step-by-step methodology for the determination of the fluorescence quantum yield of this compound in ethanol, using Rhodamine B in ethanol as the reference standard.

2.1. Materials and Instrumentation

-

Chemicals:

-

This compound (CAS 2390-63-8)

-

Rhodamine B (CAS 81-88-9)

-

Spectroscopic grade ethanol (absolute)

-

-

Instrumentation:

-

UV-Vis Spectrophotometer

-

Spectrofluorometer

-

Calibrated micropipettes

-

Volumetric flasks (Class A)

-

Quartz cuvettes (1 cm path length)

-

2.2. Solution Preparation

-

Stock Solutions: Prepare stock solutions of this compound and Rhodamine B in spectroscopic grade ethanol at a concentration of 1 x 10-4 M.

-

Serial Dilutions: From the stock solutions, prepare a series of dilutions for both this compound and Rhodamine B. The concentrations should be chosen to yield absorbance values between 0.02 and 0.1 at the selected excitation wavelength to minimize inner filter effects. A suggested concentration range is 1 x 10-6 M to 1 x 10-5 M.

2.3. Absorbance Measurements

-

Using the UV-Vis spectrophotometer, record the absorbance spectra for all prepared solutions of this compound and Rhodamine B.

-

Use spectroscopic grade ethanol as the blank reference.

-

Determine the wavelength of maximum absorption (λmax) for both compounds.

-

Select an appropriate excitation wavelength (λex) at or near the λmax of both the sample and the standard. It is crucial that both the sample and the standard have sufficient absorbance at this wavelength.

-

Record the absorbance of each solution at the chosen λex.

2.4. Fluorescence Measurements

-

Set the excitation wavelength on the spectrofluorometer to the value selected in the previous step.

-

Ensure that the excitation and emission slit widths are identical for all measurements.

-

Record the fluorescence emission spectrum for each solution of this compound and Rhodamine B. The emission range should cover the entire fluorescence band of each compound.

-

Record the fluorescence spectrum of a solvent blank (ethanol) and subtract it from each of the sample and standard spectra to correct for background fluorescence.

2.5. Data Analysis

-

Integrate Fluorescence Spectra: For each corrected fluorescence spectrum, calculate the integrated fluorescence intensity (the area under the emission curve).

-

Plot Data: For both this compound and Rhodamine B, plot the integrated fluorescence intensity as a function of the absorbance at the excitation wavelength.

-

Linear Regression: Perform a linear regression for both data sets. The resulting slope of the line is the gradient (Grad) for each compound.

-

Calculate Quantum Yield: Use the equation provided in Section 1 to calculate the fluorescence quantum yield of this compound (ΦX).

Data Presentation

The following table summarizes the quantitative data required for the calculation of the fluorescence quantum yield of this compound. The values for this compound are to be determined experimentally.

| Parameter | Rhodamine B (Standard) | This compound (Sample) |

| Solvent | Ethanol | Ethanol |

| Refractive Index (η) | 1.361[1] | 1.361[1] |

| Excitation Wavelength (λex) | To be determined | To be determined |

| Absorbance at λex | Series of values from 0.02 to 0.1 | Series of values from 0.02 to 0.1 |

| Integrated Fluorescence Intensity | Experimentally determined values | Experimentally determined values |

| Gradient (Grad) | Calculated from linear regression | Calculated from linear regression |

| Fluorescence Quantum Yield (Φ) | 0.70 [2][3] | To be determined |

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the fluorescence quantum yield of this compound.

Caption: Experimental workflow for the determination of fluorescence quantum yield.

This comprehensive guide provides the necessary framework for the accurate and reliable determination of the fluorescence quantum yield of this compound. Adherence to the detailed protocols and careful data analysis will ensure high-quality results for your research and development needs. This compound is soluble in ethanol and exhibits a scarlet fluorescent red solution.[4][5]

References

Methodological & Application

Application Notes and Protocols: Staining Live Cells with Cationic Rhodamine Dyes

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Challenge of Using Basic Violet 11 for Live-Cell Imaging

For any new dye to be successfully employed in live-cell imaging, a rigorous validation process is necessary to determine critical parameters. These include:

-

Spectral Properties in Physiological Buffers: Excitation and emission maxima must be determined in buffers compatible with live cells (e.g., PBS, pH 7.4) to match appropriate filter sets in fluorescence microscopy.

-

Cell Permeability: The ability of the dye to cross the plasma membrane of living cells is fundamental.

-

Cytotoxicity: Low toxicity is crucial to ensure that the observed cellular processes are not artifacts of a toxic response.[1]

-

Photostability: High photostability is required for time-lapse imaging to minimize signal loss from photobleaching.[1]

-

Subcellular Specificity: Identifying the specific organelles or structures the dye localizes to is essential for accurate interpretation of results.

Given the absence of this critical information for this compound, this document will provide a detailed protocol for a well-characterized and widely used cationic rhodamine dye, Rhodamine 123 , as a practical alternative for live-cell mitochondrial staining.[][3] This protocol can also serve as a template for the validation and application of new live-cell imaging dyes.

Application Note: Rhodamine 123 for Live-Cell Mitochondrial Staining

Rhodamine 123 is a cell-permeant, cationic fluorescent dye that specifically accumulates in mitochondria of living cells.[][3] Its accumulation is dependent on the mitochondrial membrane potential, making it a valuable tool for assessing mitochondrial activity, cellular energy metabolism, and apoptosis.[][4] In healthy cells with a high mitochondrial membrane potential, Rhodamine 123 is sequestered in the mitochondria, producing a bright green fluorescence.[3] Conversely, in apoptotic or unhealthy cells with a compromised mitochondrial membrane potential, the dye disperses throughout the cytoplasm, resulting in a weaker fluorescent signal.[4]

Quantitative Data Summary

The following table summarizes the key properties and recommended starting concentrations for Rhodamine 123 in live-cell imaging applications.

| Property | Value | Reference(s) |

| Chemical Formula | C₂₁H₁₇ClN₂O₃ | |

| Molecular Weight | 380.8 g/mol | |

| Excitation Maximum | ~505 nm | [3] |

| Emission Maximum | ~534 nm | [3] |

| Subcellular Target | Mitochondria | [][3] |

| Stock Solution | 1-5 mM in DMSO | [5] |

| Working Concentration | 1-20 µM in serum-free medium or PBS | [5] |

| Incubation Time | 5-60 minutes at room temperature or 37°C | [4][5] |

| Cell Type | Adherent or suspension cells | [5] |

| Detection Method | Fluorescence microscopy, flow cytometry | [3][5] |

Experimental Protocols: Rhodamine 123 Staining

Note: The optimal staining concentration and incubation time may vary depending on the cell type and experimental conditions. It is recommended to perform a titration to determine the optimal conditions for your specific cell line. Protect the dye solutions from light.[4]

Reagent Preparation

-

Rhodamine 123 Stock Solution (5 mM): Dissolve 1 mg of Rhodamine 123 in 525 µL of DMSO.[5] Store at -20°C, protected from light.

-

Rhodamine 123 Working Solution (1-20 µM): Dilute the stock solution in serum-free cell culture medium or Phosphate-Buffered Saline (PBS) to the desired final concentration.[5] Prepare this solution fresh for each experiment.

Staining Protocol for Adherent Cells

-

Seed adherent cells on sterile coverslips or in a multi-well plate and culture until they reach the desired confluency.

-

Remove the culture medium and wash the cells once with pre-warmed, serum-free medium or PBS.

-

Add the Rhodamine 123 working solution to the cells, ensuring the cell monolayer is completely covered.

-

Incubate the cells for 30-60 minutes at room temperature or 37°C, protected from light.[4][5]

-

Remove the staining solution and wash the cells twice with pre-warmed, serum-free medium or PBS.[5]

-

Add fresh, pre-warmed imaging medium (e.g., serum-free medium or Live Cell Imaging Solution) to the cells.

-

Proceed with imaging using a fluorescence microscope with appropriate filter sets for green fluorescence (e.g., FITC or GFP settings).[4]

Staining Protocol for Suspension Cells

-

Harvest suspension cells by centrifugation at 400 x g for 3-5 minutes.[5]

-

Discard the supernatant and wash the cell pellet once with pre-warmed, serum-free medium or PBS.

-

Resuspend the cells in the Rhodamine 123 working solution at a density of approximately 1 x 10⁶ cells/mL.[4]

-

Incubate the cells for 5-30 minutes at room temperature or 37°C, protected from light.[4][5]

-

Centrifuge the cells at 400 x g for 3-5 minutes and discard the supernatant.[5]

-

Wash the cell pellet twice with pre-warmed, serum-free medium or PBS.[5]

-

Resuspend the cells in fresh, pre-warmed imaging medium.

-

The cells are now ready for analysis by fluorescence microscopy or flow cytometry.

Visualizations

Caption: Experimental workflow for Rhodamine 123 live-cell staining.

Caption: Mechanism of Rhodamine 123 mitochondrial accumulation.

References

Application Notes: Basic Violet 11 for Mitochondrial Staining in Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basic Violet 11, a cationic dye belonging to the xanthene class, presents a potential, yet underexplored, tool for fluorescently labeling mitochondria in living cells.[1][2] As a positively charged molecule, its accumulation within the mitochondrial matrix is theoretically driven by the organelle's negative membrane potential, a principle shared with well-established mitochondrial probes like Rhodamine 123.[3][4] These application notes provide a comprehensive, albeit theoretical, framework for utilizing this compound in fluorescence microscopy, drawing parallels from established protocols for structurally and chemically similar dyes. Due to the limited specific data on this compound for this application, the provided protocols and data should be considered as a starting point for experimental optimization.

Principle of Staining

The primary mechanism for mitochondrial staining with cationic dyes is the electrochemical potential gradient across the inner mitochondrial membrane. In healthy, respiring cells, this membrane potential is highly negative inside, which electrophoretically drives the accumulation of positively charged dyes like this compound into the mitochondrial matrix. This selective accumulation allows for the visualization of mitochondrial morphology, distribution, and, indirectly, their functional state. A loss of mitochondrial membrane potential, a hallmark of cellular stress and apoptosis, would theoretically lead to a decrease in this compound staining intensity within the mitochondria.

Data Presentation

The following tables summarize the known properties of this compound and provide estimated parameters for its use in mitochondrial staining based on data from closely related rhodamine dyes.

Table 1: Physicochemical and Spectral Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₃₀H₃₅ClN₂O₃ | [5] |

| Molecular Weight | 507.06 g/mol | [5] |

| C.I. Number | 45175 | [6] |

| Chemical Class | Xanthene | [1] |

| Solubility | Soluble in water and ethanol | [1][7] |

| Appearance | Reddish-violet powder or crystals | [7] |

| Estimated Excitation Max (nm) | ~560 - 575 | [8][9] |

| Estimated Emission Max (nm) | ~590 | [8][9] |

Table 2: Recommended Starting Conditions for Mitochondrial Staining

| Parameter | Recommended Range | Notes |

| Stock Solution Concentration | 1 mM in DMSO | Store at -20°C, protected from light. |

| Working Concentration | 50 - 500 nM | Optimal concentration is cell-type dependent and requires empirical determination. |

| Incubation Time | 15 - 45 minutes | Longer incubation times may increase background signal or cytotoxicity. |

| Incubation Temperature | 37°C | Use the optimal growth temperature for the specific cell line. |

| Wash Steps | 2-3 times with pre-warmed buffer | Essential for reducing non-specific background fluorescence. |

| Imaging Medium | Pre-warmed, phenol red-free culture medium or HBSS | To maintain cell viability and reduce background fluorescence. |

Experimental Protocols

Important Note: The following protocols are hypothetical and based on established methods for other cationic mitochondrial dyes. Optimization is critical for successful staining with this compound.

I. Reagent Preparation

-

1 mM this compound Stock Solution:

-

Allow the vial of this compound powder to equilibrate to room temperature before opening.

-

Prepare a 1 mM stock solution by dissolving the appropriate amount of this compound in high-quality, anhydrous dimethyl sulfoxide (DMSO). For example, dissolve ~0.5 mg in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.

-

-

Staining Solution (Working Solution):

-

On the day of the experiment, thaw an aliquot of the 1 mM stock solution.

-

Prepare a fresh staining solution by diluting the stock solution in a pre-warmed, serum-free culture medium or a suitable buffer (e.g., Hank's Balanced Salt Solution, HBSS) to the desired final concentration (e.g., 100 nM).

-

It is crucial to determine the optimal working concentration for each cell type to achieve bright mitochondrial staining with minimal background and cytotoxicity. A concentration gradient (e.g., 50 nM, 100 nM, 250 nM, 500 nM) is recommended for initial optimization experiments.

-

II. Staining Protocol for Adherent Cells

-

Cell Seeding: Plate adherent cells on glass-bottom dishes or chamber slides suitable for fluorescence microscopy and culture them to the desired confluency (typically 50-70%).

-

Washing: Gently aspirate the culture medium and wash the cells once with pre-warmed, serum-free medium or HBSS.

-

Staining: Add the prepared staining solution to the cells, ensuring the cell monolayer is completely covered.

-

Incubation: Incubate the cells for 15-45 minutes at 37°C in a humidified incubator with 5% CO₂. Protect the cells from light during incubation.

-